2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by its unique structure, which includes a pyrrolidine ring and an amino acid component, specifically hexanoic acid. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
The compound is synthesized through chemical reactions involving pyrrolidine derivatives and amino acids. It falls under the category of pharmaceutical intermediates and can be classified as a potential drug candidate due to its structural properties that may influence biological activity.
The synthesis of 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride typically involves several key steps:
The reactions are usually carried out under controlled conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular structure of 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride features:
The molecular formula can be represented as C_{12}H_{22}ClN_{2}O_{3}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight is approximately 270.77 g/mol.
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride can undergo various chemical reactions typical for amides and heterocycles:
These reactions are often facilitated by catalysts or specific reagents to enhance reaction rates and selectivity. Reaction conditions such as temperature, solvent choice, and concentration play critical roles in determining yields.
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride is primarily related to its interaction with biological targets:
Studies on similar compounds suggest that modifications in the amino acid side chains significantly influence binding affinities and biological activities.
Relevant data from studies indicate that compounds with similar structures often exhibit favorable pharmacokinetic profiles.
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride has potential applications in:
The compound's versatility makes it a valuable candidate for further research in medicinal chemistry and related fields.
2,5-Dioxopyrrolidin-1-yl 6-aminohexanoate hydrochloride (CAS 2137490-13-0) is a specialized N-hydroxysuccinimide (NHS) ester derivative featuring a 6-aminohexanoate (Ahx) spacer. The hydrochloride salt form enhances stability and handling. Its molecular formula is C₁₀H₁₇ClN₂O₄ (molecular weight: 264.71 g/mol), and the structure comprises an NHS ester group linked to a terminal amine via a six-carbon alkyl chain [1]. This design enables sequential bioconjugation: the NHS ester reacts with carboxylates to form activated intermediates, while the amine allows further derivatization via amide bond formation. The compound’s SMILES notation (O=C(ON1C(CCC1=O)=O)CCCCCN.[H]Cl
) confirms the presence of the succinimidyl carbonyl and protonated amine [1].
The most established synthesis employs carbodiimide coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), to activate the carboxylate of 6-aminohexanoic acid (Ahx) for subsequent reaction with N-hydroxysuccinimide. The process involves two stages:
Table 1: Common Carbodiimide Coupling Agents for NHS-Ester Synthesis
Coupling Agent | Solvent Compatibility | Byproduct Solubility | Typical Yield Range |
---|---|---|---|
N,N′-Dicyclohexylcarbodiimide (DCC) | Dichloromethane, N,N-Dimethylformamide | Insoluble (dicyclohexylurea) | 60–85% |
N,N′-Diisopropylcarbodiimide (DIC) | N,N-Dimethylformamide, Acetonitrile | Soluble (diisopropylurea) | 70–90% |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water/N,N-Dimethylformamide mixtures | Soluble | 50–75% |
Challenges include the formation of N-acylurea side products (up to 38% yield loss) due to O-acylisourea rearrangement, particularly when reagents exhibit poor solubility in organic phases [2] [4]. For 6-aminohexanoic acid derivatives, this necessitates rigorous purification via silica chromatography or recrystallization to isolate the NHS ester.
Conventional NHS ester synthesis struggles with solvation incompatibilities. N-Hydroxysulfosuccinimide (Sulfo-NHS) salts—used to enhance water solubility—are insoluble in organic solvents, while hydrophobic carboxylic acids (e.g., Ahx derivatives) dissolve poorly in water. This mismatch complicates esterification and reduces yields [2].
A breakthrough solution uses 15-crown-5 to complex sodium cations in Sulfo-NHS salts. This renders the sulfonate species soluble in polar aprotic solvents like N,N-Dimethylformamide or Dimethyl sulfoxide without sacrificing water solubility. Key data:
Table 2: Solubility Enhancement of Sulfo-NHS with 15-Crown-5
Solvent | Sulfo-NHS Solubility (mM) | "Crowned" Sulfo-NHS Solubility (mM) | Fold Increase |
---|---|---|---|
Water | 2400 | 1800 | 0.75x |
N,N-Dimethylformamide | 4.6 | 300 | 65x |
Dimethyl sulfoxide | 30 | 1300 | 43x |
Acetonitrile | <1 | 9.3 | >9x |
This method achieves 57% isolated yield for NHS-Ahx analogs in N,N-Dimethylformamide—triple the yield (19%) of uncrowned approaches. The crown-ether adduct dissociates in aqueous buffers, ensuring unhindered reactivity toward amines [2].
To circumvent carbodiimide limitations, carboxylic acids can be pre-activated as mixed anhydrides (e.g., with isobutyl chloroformate) or chlorophosphates (e.g., diethylchlorophosphate). These species readily react with N-hydroxysuccinimide in inert solvents (e.g., tetrahydrofuran), avoiding insoluble urea byproducts. Yields for NHS esters typically reach 75–85% with minimal epimerization, advantageous for chiral Ahx intermediates [4].
Aryl halide-containing precursors undergo carbonylative coupling with N-hydroxysuccinimide using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and carbon monoxide surrogates (e.g., NHS formate). This method is ideal for aromatic-functionalized Ahx derivatives:$$\text{Ar-I} + 2\text{CO} + \text{N-Hydroxysuccinimide} \xrightarrow{\text{Pd(0)}} \text{Ar-C(O)-O-NHS} + \text{Byproducts}$$Yields exceed 90% for para- and meta-substituted aryl iodides under mild conditions (40–60°C). Though less applicable to aliphatic systems like unmodified Ahx, it enables modular synthesis of photoswitchable NHS-azobenzene-Ahx hybrids for bioconjugation [7].
Primary aliphatic alcohols (e.g., 6-hydroxyhexylamine derivatives) can be oxidized in situ to aldehydes and further to carboxylic acids using 2-iodoxybenzoic acid. Subsequent esterification with N-hydroxysuccinimide via tetrabutylammonium iodide catalysis provides NHS-Ahx analogs in 3 steps (overall yield: 40–60%). This route avoids pre-formed carboxylic acids but requires multi-step purification [4].
The 6-aminohexanoate spacer serves critical functions:
These properties make NHS-Ahx derivatives indispensable in drug conjugates, protein labeling, and biomaterial functionalization, where controlled, multi-step bioconjugation is essential.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0